molecular formula C19H18F3N3O3 B2433701 N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide CAS No. 2034621-87-7

N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2433701
CAS No.: 2034621-87-7
M. Wt: 393.366
InChI Key: RIAHRBPOISXIRO-UHFFFAOYSA-N
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Description

The compound “N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic compound similar to benzene and pyrimidine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of such compounds is an active area of research .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, detailed information about these properties is not available .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives, including compounds with trifluoromethyl groups, has been analyzed to understand the orientation of pyridine rings relative to benzene rings. These analyses reveal differences in molecular orientation that can impact molecular properties and interactions (Artheswari, Maheshwaran, & Gautham, 2019).

Photocatalytic Degradation Studies

Research into the photocatalytic degradation of pyridine, a component of the chemical structure of many pesticides, has shown that compounds like N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide can be rapidly eliminated in water, indicating potential environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Potassium Channel Openers for Epilepsy Treatment

Compounds with a pyridin-2-yl group have been identified as KCNQ2/Q3 potassium channel openers, active in animal models of epilepsy and pain. This suggests that related compounds, including this compound, may have therapeutic applications in treating neurological disorders (Amato et al., 2011).

Fluorescence and Sensing Applications

Research on the fluorodesulfurization of benzamide derivatives highlights their potential in creating novel fluorescent compounds for sensing applications. This suggests that similar compounds, including this compound, could be used in the development of optical sensors or materials with unique luminescent properties (Yin, Inagi, & Fuchigami, 2010).

Bioinorganic Relevance

The bioinorganic relevance of cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal, which shares structural motifs with this compound, indicates potential in creating compounds with antimicrobial activities. This could lead to the development of new antimicrobial agents based on similar structural frameworks (Singh, Das, & Dhakarey, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not available from the current information .

Properties

IUPAC Name

N-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-6-8-23-16(10-14)28-15-7-9-25(12-15)17(26)11-24-18(27)13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHRBPOISXIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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